

Comprehensive Technical Guide & Safety Data Sheet: 3-Chloro-2-methyl-6-nitrobenzotrile

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Compound of Interest

Compound Name: 3-Chloro-2-methyl-6-nitrobenzotrile

CAS No.: 51123-60-5

Cat. No.: B3053122

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Executive Overview

As drug development increasingly relies on highly functionalized aromatic scaffolds, **3-chloro-2-methyl-6-nitrobenzotrile** (CAS: 51123-60-5) has emerged as a critical building block. Primarily utilized in the synthesis of complex pharmaceutical intermediates, this compound serves as a direct precursor to substituted 2,4-quinazolinediamines—the core pharmacophore in several antifolate and antineoplastic agents, including trimetrexate analogues¹[1].

This whitepaper synthesizes physicochemical data, rigorous hazard mitigation strategies, and field-proven experimental protocols into a cohesive guide for application scientists. Rather than a static list of properties, this document provides the mechanistic causality behind the compound's reactivity, toxicity, and handling requirements.

Physicochemical Profiling & Structural Logic

The reactivity and physical behavior of **3-chloro-2-methyl-6-nitrobenzotrile** are dictated by its dense functionalization. The electron-withdrawing nitro (

) and cyano (

) groups heavily deactivate the aromatic ring toward electrophilic attack while priming it for nucleophilic substitution or reduction. The chloro substituent provides a versatile handle for

downstream cross-coupling reactions, and the methyl group introduces critical steric constraints that dictate the regioselectivity of subsequent cyclizations.

Table 1: Core Physicochemical Properties

Property	Value / Specification	Mechanistic Implication
Chemical Name	3-Chloro-2-methyl-6-nitrobenzotrile	Highly functionalized tetrasubstituted benzene.
CAS Number	51123-60-5[2][3]	Unique identifier for regulatory tracking.
Molecular Formula	C ₈ H ₅ ClN ₂ O ₂ [3][4]	Determines mass balance in synthetic workflows.
Molecular Weight	196.59 g/mol [3]	Used for precise stoichiometric calculations.
MDL Number	MFC25964007[3][5]	Database indexing for structural queries.
Typical Purity	≥98% (HPLC)[2]	Ensures minimal side-reactions from isomeric impurities.

Toxicological Assessment & Hazard Mitigation (GHS)

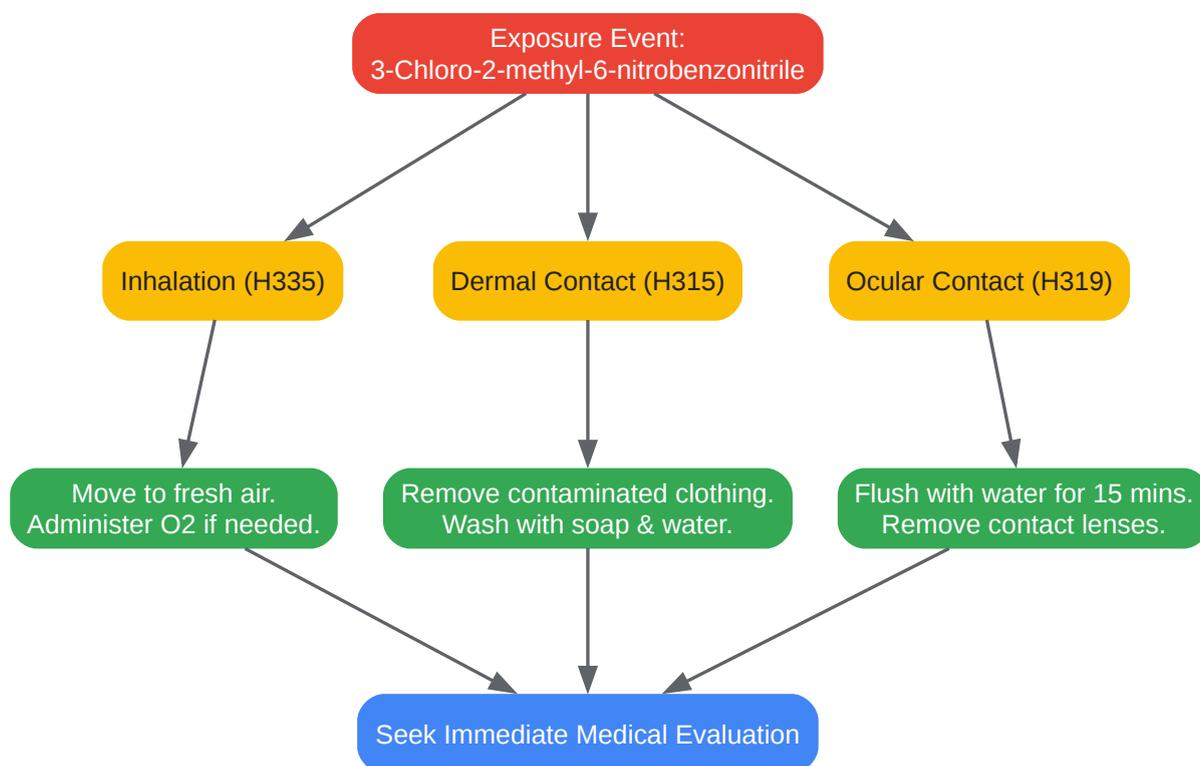
Understanding the causality behind a chemical's toxicity is paramount for designing self-validating safety systems. The hazard profile of **3-chloro-2-methyl-6-nitrobenzotrile** is primarily driven by its nitroaromatic moiety. In biological systems, nitroaromatics can undergo single-electron reduction by flavoenzymes, generating reactive nitro radical anions that induce localized oxidative stress and tissue irritation [6].

Table 2: GHS Hazard Classifications

GHS Code	Hazard Statement	Physiological Causality
H315	Causes skin irritation[7][8]	Lipophilic penetration of the stratum corneum leading to localized inflammatory response.
H319	Causes serious eye irritation[7][8]	Electrophilic interaction with ocular mucosal proteins.
H335	May cause respiratory irritation[7][8]	Particulate deposition in the upper respiratory tract causing cellular oxidative stress.

Hazard Mitigation Workflow

To ensure laboratory safety, the following response matrix must be strictly adhered to during exposure events.

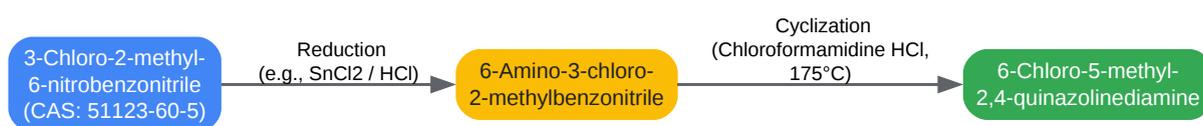


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Caption: Workflow for hazard mitigation and emergency response following exposure.

Experimental Workflows: Synthetic Utility in Drug Development

In pharmaceutical chemistry, **3-chloro-2-methyl-6-nitrobenzonitrile** is predominantly utilized to construct the 2,4-quinazolinediamine scaffold. This requires a two-step sequence: reduction of the nitro group to an amine, followed by a high-temperature cyclization using chloroformamidinium hydrochloride [1](#)[1].



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Caption: Synthetic utility of **3-chloro-2-methyl-6-nitrobenzonitrile** in generating quinazolinediamine cores.

Protocol: Synthesis of 6-Chloro-5-methyl-2,4-quinazolinediamine

This procedure is designed as a self-validating system, ensuring that each step contains an analytical checkpoint to prevent the propagation of errors. The use of dimethylsulfone acts as a highly polar, high-boiling melt medium that facilitates the insertion of the C-N-C unit without degrading the delicate nitrile functionality [1](#)[1].

Reagents Required:

- 6-Amino-3-chloro-2-methylbenzonitrile (Reduced intermediate): 0.89 g (5.11 mmol)

- Chloroformamidine hydrochloride: 1.17 g (10.2 mmol, 2.0 eq)
- Dimethylsulfone (Solvent/Melt): 1.87 g

Step-by-Step Methodology:

- Reactor Charging: In a rigorously dried, inert-gas flushed reaction vessel, combine the 6-amino-3-chloro-2-methylbenzotrile, chloroformamidine hydrochloride, and dimethylsulfone.
 - Self-Validating Check: Ensure the solid mixture is finely milled and homogenous prior to heating to prevent localized thermal degradation.
- Thermal Activation: Submerge the reaction vessel in a pre-heated oil bath at 175°C.
 - Self-Validating Check: Monitor the physical state. The mixture will initially form a clear melt as the dimethylsulfone liquefies. After a period of heating, the mixture will spontaneously solidify. This phase change is the macroscopic validation of successful cyclization and product precipitation.
- Quenching & Dissolution: Remove the vessel from the heat source and allow it to cool to ambient temperature (20-25°C). Add 15 mL of distilled water to the solidified mass.
 - Causality: Water selectively dissolves the dimethylsulfone and any unreacted chloroformamidine hydrochloride, leaving the crude quinazolinediamine intact.
- Basification: Slowly add 1M aqueous sodium hydroxide (NaOH) until the mixture is distinctly basic.
 - Self-Validating Check: Verify pH > 10 using universal indicator paper. The basic environment guarantees the product is fully deprotonated to its insoluble free-base form, maximizing isolated yield.
- Isolation & Purification: Filter the resulting suspension under vacuum. Wash the filter cake thoroughly with distilled water. Triturate the crude solids with cold methanol to remove residual organic impurities, yielding approximately 0.97 g of pure 6-chloro-5-methyl-2,4-quinazolinediamine.

- Self-Validating Check: Confirm final purity via LC-MS. The chromatogram should show a single peak with an extracted mass corresponding to the

of

(m/z ~ 209).

References

- Google Patents (EP0253396A2)

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